1-Bromo-2,2-difluoro-4-methylpentane

Description

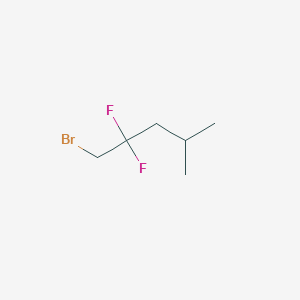

1-Bromo-2,2-difluoro-4-methylpentane (C₆H₁₁BrF₂) is an aliphatic bromofluoroalkane characterized by a branched pentane backbone with bromine at position 1, two fluorine atoms at position 2, and a methyl group at position 2. This structure imparts unique reactivity and physical properties, making it valuable in pharmaceutical and agrochemical synthesis. Its applications include serving as an intermediate in nucleophilic substitution reactions or cross-coupling methodologies, as seen in arylations involving brominated substrates .

Properties

Molecular Formula |

C6H11BrF2 |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

1-bromo-2,2-difluoro-4-methylpentane |

InChI |

InChI=1S/C6H11BrF2/c1-5(2)3-6(8,9)4-7/h5H,3-4H2,1-2H3 |

InChI Key |

VRRBAXXPMPQNPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CBr)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2,2-difluoro-4-methylpentane typically involves the halogenation of suitable precursors. One common method is the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3), which results in the substitution of the hydroxyl group with a bromine atom . The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,2-difluoro-4-methylpentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.

Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of various products depending on the reagents used.

Scientific Research Applications

1-Bromo-2,2-difluoro-4-methylpentane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules, serving as an intermediate in drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-difluoro-4-methylpentane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, can influence the reactivity and stability of the compound, affecting the overall reaction pathways and products formed.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Aliphatic Bromofluoroalkanes

- 1-Bromo-4-methylpentane (C₆H₁₁Br) : Lacks fluorine atoms, reducing electrophilicity at C-2. Used in alkylation reactions but less reactive in SN2 due to steric hindrance from the methyl branch .

- 1-Bromo-2,2-difluoropropane (C₃H₅BrF₂) : Shorter chain with higher fluorine density, increasing polarity and boiling point (estimated ~80–90°C) compared to the target compound’s likely range (~120–140°C) .

b. Aromatic Bromofluoro Compounds

- 1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂) : Aromatic structure with bromine and fluorine substituents. Higher boiling point (145–146°C) and density (1.708 g/mL) due to planar rigidity and stronger intermolecular forces . Reactivity focuses on electrophilic aromatic substitution rather than aliphatic mechanisms .

- 1-Bromo-4-fluoro-2-methylbenzene (C₇H₆BrF) : Similar aromatic framework with methyl and fluorine groups. Used in synthesizing fluorinated pharmaceuticals but requires harsher conditions for bromine displacement .

Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Reactivity Profile |

|---|---|---|---|---|

| 1-Bromo-2,2-difluoro-4-methylpentane | C₆H₁₁BrF₂ | ~120–140 (est.) | ~1.4–1.6 (est.) | SN2 nucleophilic substitution, coupling |

| 1-Bromo-4-methylpentane | C₆H₁₁Br | ~155–160 | 1.21 | SN2 (moderate due to branching) |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 145–146 | 1.708 | Electrophilic substitution |

| 1-Bromo-2,3,3-trifluorocyclopropene | C₃BrF₃ | 38 | N/A | Ring-opening reactions |

Key Observations :

- Boiling Points : Aliphatic bromofluorides generally have lower boiling points than aromatic analogs due to weaker π-π interactions. The target compound’s branched structure may further lower its boiling point compared to linear isomers.

- Reactivity : Fluorine’s electronegativity in the target compound enhances electrophilicity at C-1, favoring SN2 pathways. In contrast, aromatic bromides require metal catalysts (e.g., Pd) for cross-coupling .

Biological Activity

1-Bromo-2,2-difluoro-4-methylpentane is a halogenated organic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula C6H12BrF2, is primarily explored in the context of its reactivity and applications in medicinal chemistry and synthetic biology. Understanding its biological activity requires an examination of its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1894344-57-0 |

| Molecular Formula | C6H12BrF2 |

| Molecular Weight | 201.07 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property is crucial for its potential use in drug development.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The bromine atom can participate in nucleophilic substitution reactions, potentially modifying enzyme activity.

- Receptor Interaction : Fluorinated compounds often exhibit unique binding affinities to receptors due to their electronegative nature. This can lead to altered signaling pathways within cells.

Case Studies and Research Findings

Several studies have investigated the biological implications of halogenated compounds similar to this compound:

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit antimicrobial properties. A study demonstrated that similar fluorinated alkyl bromides showed significant inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial potential .

- Cytotoxic Effects : In vitro studies have shown that fluorinated compounds can induce cytotoxicity in cancer cell lines. For instance, a related compound demonstrated selective toxicity towards tumor cells while sparing normal cells . This highlights the potential for this compound in targeted cancer therapies.

- Synthesis of Bioactive Molecules : As a precursor in organic synthesis, this compound can be utilized to create more complex bioactive molecules. Its reactivity allows for the formation of various derivatives that may exhibit enhanced biological activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.